(2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine
Description
Properties
IUPAC Name |
N-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-10-7-11(19-14-9-15-5-6-17-14)8-13(18-10)12-3-2-4-16-12/h5-9,12,16H,2-4H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZPLCAFWAWGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCCN2)NC3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186155 | |
| Record name | 2-Pyrazinamine, N-[2-methyl-6-(2-pyrrolidinyl)-4-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361118-52-6 | |
| Record name | 2-Pyrazinamine, N-[2-methyl-6-(2-pyrrolidinyl)-4-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1361118-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrazinamine, N-[2-methyl-6-(2-pyrrolidinyl)-4-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Overview
The synthesis of this compound typically involves the formation of the pyrrolidine ring, followed by its attachment to the pyridine and pyrazine rings through appropriate coupling reactions. The process requires careful control of reaction conditions to ensure high yields and purity.
Reaction Conditions and Reagents
The choice of reagents and reaction conditions is crucial for the success of each step. Common reagents include palladium catalysts for cross-coupling reactions and bases like sodium hydride or potassium carbonate for nucleophilic substitutions. Solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are often used due to their ability to dissolve a wide range of organic compounds.
Purification Methods
After each step, purification is essential to remove impurities and unreacted starting materials. Techniques such as column chromatography (e.g., silica gel) and recrystallization are commonly employed.
Characterization Techniques
The final compound and intermediates are typically characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the molecular structure and purity.
Data Table: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 1708997-43-6 (reported as 1361118-52-6 in some sources) |
| Molecular Formula | C14H17N5 |
| Molecular Weight | 255.32 g/mol |
| IUPAC Name | N-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine |
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 255.33 g/mol. Its structure features a pyridine ring substituted with a pyrrolidine moiety and a pyrazine group, which contributes to its unique biological properties and potential therapeutic applications.
Medicinal Chemistry
Cancer Treatment:
Research indicates that (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine may act as a potential drug candidate for various cancers. The compound's ability to interact with specific molecular targets involved in cell proliferation and apoptosis makes it a candidate for further investigation in oncology .
Mechanism of Action:
The compound is believed to modulate signaling pathways related to cancer progression, particularly through the inhibition of c-KIT kinase activity, which is crucial in several malignancies, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis .
Neuropharmacology
Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Its interaction with neurotransmitter systems could lead to advancements in treating conditions like Alzheimer's disease.
Material Science
The compound is being explored for its utility in developing new materials due to its unique chemical structure. Its properties may lend themselves to applications in organic electronics or as intermediates in synthesizing more complex chemical entities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine involves its interaction with specific molecular targets and pathways. This compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues (Table 1) include:
Key Observations:
Substituent Effects: The target compound’s pyrrolidine substituent may enhance solubility compared to piperidine () or methylpiperazine () due to its smaller ring size and conformational flexibility .
Molecular Weight :
- The target compound’s molecular weight (~300–350 g/mol, estimated) falls within the range of drug-like molecules, similar to analogues in Table 1.
Synthetic Complexity :
- The target compound’s synthesis may require multi-step protocols involving cross-coupling (e.g., Buchwald-Hartwig) and deprotection steps, as seen in and .
Database and Modeling Comparisons
- Binding Energy (BE) Predictions : emphasizes discrepancies between theoretical and experimental BEs in databases like KIDA and UMIST. For the target compound, computational methods (e.g., DFT) could predict BEs for astrochemical or pharmacological modeling, though experimental validation would be critical .
- Biochemical Modeling: The ModelSEED database () enables automated annotation of biochemical pathways, which could predict the compound’s metabolic fate or interactions in biological systems .
Challenges in Data Standardization
- and highlight fragmentation in chemical databases and the need for semi-automated workflows to curate structural and activity data. For example, only 69% of relevant citations for pesticide data were captured using four major databases (TOXLINE, CAB Abstracts, etc.) . This underscores the importance of cross-referencing multiple sources (e.g., KBase, ModelSEED) for comprehensive comparisons of the target compound .
Biological Activity
Overview
(2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, which combines multiple heterocycles, positions it as a candidate for various biological applications, particularly in cancer therapy and as a modulator of specific protein functions.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Description |
|---|---|
| IUPAC Name | N-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine |
| Molecular Formula | C14H17N5 |
| Molecular Weight | 255.32 g/mol |
| CAS Number | 1361118-52-6 |
The biological activity of (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine is attributed to its interaction with specific molecular targets, primarily proteins and enzymes involved in critical signaling pathways. It has been observed to influence:
- Protein Kinase Inhibition : The compound exhibits inhibitory effects on various kinases, including Aurora kinases, which are crucial for cell division and have been implicated in cancer progression.
- Receptor Modulation : It may act as an allosteric modulator for certain G-protein-coupled receptors (GPCRs), altering their signaling pathways and potentially leading to therapeutic effects against diseases characterized by dysregulated GPCR activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- In vitro Studies : In human tumor cell lines, (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine demonstrated significant antiproliferative activity. For instance, it showed a GI50 value of 2.30 μM against HCT116 colon carcinoma cells .
- Mechanistic Insights : The compound's mechanism involves the inhibition of cell cycle progression by targeting Aurora kinases, which are essential for mitosis. This inhibition leads to increased apoptosis in cancer cells .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may also possess neuroprotective properties:
- Oxidative Stress Modulation : It has been shown to modulate oxidative stress pathways, potentially protecting neurons from damage induced by reactive oxygen species (ROS) .
- Cholinergic Activity : Some derivatives related to this compound have been studied for their acetylcholinesterase inhibitory activity, indicating potential benefits in neurodegenerative disorders like Alzheimer's disease .
Comparative Analysis with Similar Compounds
To understand the unique properties of (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine, a comparison with similar compounds is essential:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Pyrrolidine Derivatives | Share structural similarities | Various pharmacological activities |
| Pyrazine Derivatives | Known for diverse pharmacological properties | Anticancer and anti-inflammatory effects |
| Pyridine Derivatives | Widely used in medicinal chemistry | Antimicrobial and anticancer properties |
The combination of these three heterocycles in (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine may confer unique biological activities not found in simpler derivatives.
Case Studies and Experimental Data
A notable case study involved the evaluation of this compound's effects on cancer cell lines:
- Study Design : The study employed a panel of human cancer cell lines to assess the antiproliferative effects of the compound.
-
Results Summary :
- The compound exhibited dose-dependent inhibition of cell growth.
- Mechanistic studies indicated that the compound induced apoptosis through caspase activation.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
